

An In-depth Technical Guide to 4-Bromo-1-chloro-2-ethoxybenzene

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Compound of Interest

Compound Name: 4-Bromo-1-chloro-2-ethoxybenzene

Cat. No.: B1443189

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **4-Bromo-1-chloro-2-ethoxybenzene** (CAS No. 900174-61-0). Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and extrapolates data from structurally analogous compounds to offer a robust predictive profile. The guide covers physicochemical properties, spectroscopic signatures, potential synthetic routes, predicted reactivity, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, enabling informed decision-making in experimental design and execution.

Introduction and Molecular Overview

4-Bromo-1-chloro-2-ethoxybenzene is a polysubstituted aromatic compound. Its structure, featuring a benzene ring functionalized with a bromine atom, a chlorine atom, and an ethoxy group, suggests its potential as a versatile intermediate in organic synthesis. The interplay of the electronic effects of these substituents dictates the molecule's reactivity and its physical and spectroscopic properties. The ethoxy group is an activating, ortho-, para-directing group, while the halogen substituents (bromo and chloro) are deactivating yet also ortho-, para-

directing. This combination of directing effects makes the regioselectivity of further electrophilic substitution reactions a key point of consideration for synthetic chemists.

This guide aims to provide a detailed, albeit largely predictive, understanding of this molecule to facilitate its use in research and development. While some suppliers list this compound, extensive experimental data in peer-reviewed literature is scarce.[\[1\]](#)[\[2\]](#) Therefore, the information presented herein is a synthesis of data from closely related isomers and foundational chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-1-chloro-2-ethoxybenzene** is presented in Table 1. These values are primarily sourced from vendor information and computational predictions.

Property	Value	Source
CAS Number	900174-61-0	[1]
Molecular Formula	C ₈ H ₈ BrClO	[1]
Molecular Weight	235.51 g/mol	[1]
Appearance	Predicted to be a solid or liquid at room temperature	N/A
Solubility	Predicted to be soluble in common organic solvents like DMSO, methanol, and acetonitrile	[3]

Predicted Spectroscopic Data

The structural characterization of **4-Bromo-1-chloro-2-ethoxybenzene** can be achieved through various spectroscopic techniques. The following sections detail the predicted spectroscopic signatures based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents.

- **Aromatic Protons:** Three signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The precise chemical shifts and coupling constants will depend on the relative positions of the protons to the substituents.
- **Ethoxy Group:** A quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.0 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.4 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The two carbons of the ethoxy group will also show characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Predicted Absorption Range (cm ⁻¹)
C-H (aromatic)	3100-3000
C-H (aliphatic)	3000-2850
C=C (aromatic)	1600-1450
C-O (ether)	1250-1000
C-Cl	800-600
C-Br	600-500

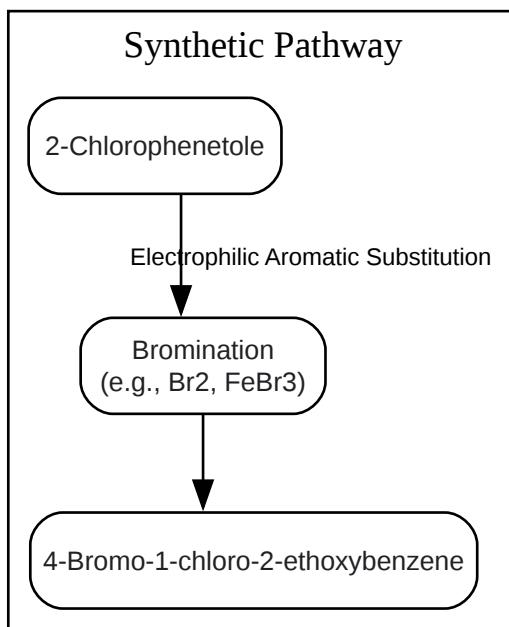
Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one bromine and one chlorine atom (M , $M+2$, $M+4$ peaks) will be a key identifying feature.^[4] Fragmentation patterns will likely involve the loss of the ethoxy group and halogen atoms.

Proposed Synthetic Pathways

While specific, experimentally validated synthesis protocols for **4-Bromo-1-chloro-2-ethoxybenzene** are not readily available in the literature, a plausible synthetic route can be designed based on established organic reactions. A potential pathway could involve the electrophilic halogenation of a substituted phenetole.

Diagram 1: Proposed Synthesis of **4-Bromo-1-chloro-2-ethoxybenzene**



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Caption: A potential synthetic route via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination of 2-Chlorophenetole (Proposed)

- Reaction Setup: To a solution of 2-chlorophenetole in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic

stirrer and a dropping funnel, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr_3).

- **Addition of Bromine:** Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired **4-Bromo-1-chloro-2-ethoxybenzene**.

Causality in Experimental Choices:

- **Solvent:** An inert solvent is chosen to avoid side reactions.
- **Catalyst:** A Lewis acid catalyst is essential to polarize the bromine molecule, making it a more potent electrophile for the aromatic ring.
- **Temperature Control:** Maintaining a controlled temperature is crucial to prevent polysubstitution and other side reactions.^[5]
- **Purification:** Purification is necessary to remove any unreacted starting materials, isomeric byproducts, and catalyst residues.^[5]

Predicted Chemical Reactivity

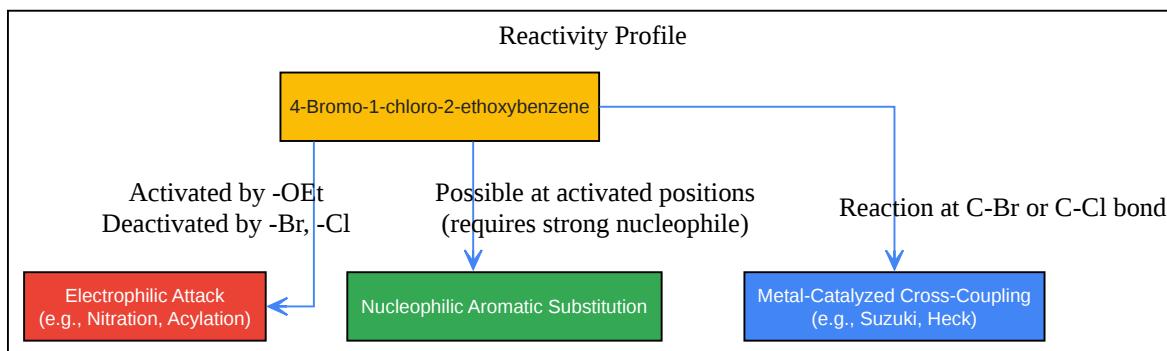
The reactivity of **4-Bromo-1-chloro-2-ethoxybenzene** is governed by the electronic properties of its substituents.

- **Ethoxy Group:** The ethoxy group is an electron-donating group through resonance, which activates the benzene ring towards electrophilic aromatic substitution. It is an ortho, para-

director.

- Halogens (Bromo and Chloro): The halogens are electron-withdrawing through induction but electron-donating through resonance. Overall, they are deactivating groups but are also ortho, para-directors.[6]

Diagram 2: Directing Effects of Substituents



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Caption: Predicted reactivity pathways for the target molecule.

Electrophilic Aromatic Substitution: The positions for further electrophilic attack will be determined by the combined directing effects of the existing substituents. The ethoxy group will strongly direct incoming electrophiles to the positions ortho and para to it. However, the existing bromo and chloro substituents will also influence the regioselectivity.

Nucleophilic Aromatic Substitution: Generally, aryl halides are unreactive towards nucleophilic substitution. However, under harsh conditions or with strong nucleophiles, substitution of the halogens may be possible.

Cross-Coupling Reactions: The bromine and chlorine atoms provide handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This makes **4-Bromo-1-chloro-2-ethoxybenzene** a potentially valuable building block for the

synthesis of more complex molecules. The carbon-bromine bond is generally more reactive in these couplings than the carbon-chlorine bond.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for **4-Bromo-1-chloro-2-ethoxybenzene**, precautions should be based on data for structurally similar compounds, such as other halogenated ethoxybenzenes.[\[7\]](#)[\[8\]](#)

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[\[7\]](#)[\[9\]](#)
- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[\[9\]](#)
- Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[\[10\]](#)
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[11\]](#) Keep the container tightly sealed.[\[9\]](#)

Hazard Statements (Predicted):

Based on analogous compounds, the following hazards may be associated with this substance:

- May cause skin irritation.
- May cause serious eye irritation.
- May cause respiratory irritation.
- May be harmful if swallowed.

Potential Applications

While no specific applications for **4-Bromo-1-chloro-2-ethoxybenzene** have been documented, its structure suggests potential utility in several areas of chemical research and development:

- **Pharmaceutical Synthesis:** As a functionalized aromatic building block, it could serve as a key intermediate in the synthesis of novel pharmaceutical agents. The related isomer, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of Dapagliflozin, an anti-diabetic drug.[\[3\]](#)[\[12\]](#)[\[13\]](#)
- **Agrochemicals:** Many commercial pesticides and herbicides contain halogenated aromatic moieties.
- **Materials Science:** Substituted benzenes are often used as precursors for the synthesis of advanced materials with specific electronic or optical properties.

Conclusion

4-Bromo-1-chloro-2-ethoxybenzene is a chemical compound with potential as a synthetic intermediate. Although direct experimental data is limited, this guide provides a comprehensive predictive overview of its chemical properties, including its physicochemical characteristics, spectroscopic signatures, reactivity, and safety considerations. The information presented, derived from the analysis of structurally related compounds and fundamental chemical principles, offers a solid foundation for researchers and professionals to guide their experimental work with this molecule. As with any compound with limited documented data, all experimental procedures should be conducted with caution and on a small scale initially.

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